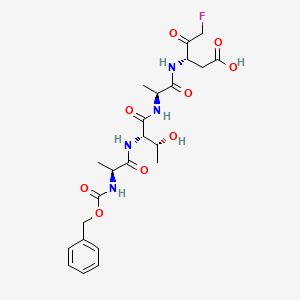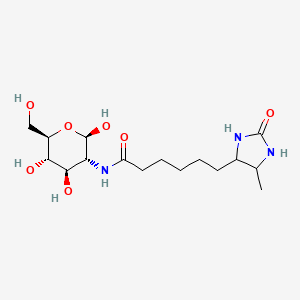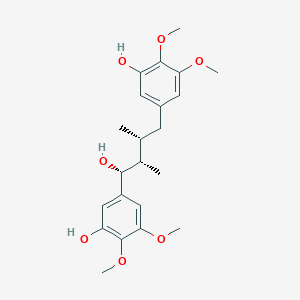
Z-YVAD-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Tyr-Val-Ala-Asp-p-nitroanilide, commonly known as Z-YVAD-pNA, is a chromogenic substrate specifically designed for caspase-1. Caspase-1 is a cysteine protease involved in the inflammatory response and apoptosis. The compound is widely used in biochemical assays to measure caspase-1 activity by releasing p-nitroaniline, which can be quantified spectrophotometrically at 405 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Tyr-Val-Ala-Asp-p-nitroanilide involves the solid-phase peptide synthesis (SPPS) method. The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. Subsequent amino acids, valine, alanine, and aspartic acid, are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final step involves the attachment of p-nitroaniline to the peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Z-Tyr-Val-Ala-Asp-p-nitroanilide follows a similar synthetic route but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. The final product is lyophilized and stored at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Z-Tyr-Val-Ala-Asp-p-nitroanilide primarily undergoes hydrolysis when acted upon by caspase-1. The hydrolysis reaction cleaves the peptide bond between aspartic acid and p-nitroaniline, releasing p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of active caspase-1 enzyme. The reaction is typically carried out in a buffer solution at physiological pH (7.4) and temperature (37°C). Common buffers used include phosphate-buffered saline (PBS) and Tris-HCl .
Major Products Formed
The major product formed from the hydrolysis of Z-Tyr-Val-Ala-Asp-p-nitroanilide is p-nitroaniline. This compound exhibits a strong absorbance at 405 nm, allowing for easy quantification of caspase-1 activity .
Scientific Research Applications
Z-Tyr-Val-Ala-Asp-p-nitroanilide is extensively used in scientific research to study the activity of caspase-1. Its applications span various fields, including:
Chemistry: Used in enzymatic assays to measure caspase-1 activity and study enzyme kinetics.
Biology: Employed in cell-based assays to investigate the role of caspase-1 in apoptosis and inflammation.
Industry: Applied in the development of diagnostic kits for detecting caspase-1 activity in clinical samples.
Mechanism of Action
Z-Tyr-Val-Ala-Asp-p-nitroanilide functions as a substrate for caspase-1. Upon binding to the active site of caspase-1, the enzyme cleaves the peptide bond between aspartic acid and p-nitroaniline. This cleavage releases p-nitroaniline, which can be quantified spectrophotometrically. The activity of caspase-1 can thus be measured based on the amount of p-nitroaniline produced .
Comparison with Similar Compounds
Similar Compounds
Ac-Tyr-Val-Ala-Asp-p-nitroanilide: Another chromogenic substrate for caspase-1, differing by the presence of an acetyl group instead of a benzyloxycarbonyl (Z) group.
Ac-Asp-Glu-Val-Asp-p-nitroanilide: A substrate for caspase-3, used to measure caspase-3 activity.
Uniqueness
Z-Tyr-Val-Ala-Asp-p-nitroanilide is unique due to its high specificity for caspase-1. The presence of the benzyloxycarbonyl group enhances its cell permeability, making it more effective in cell-based assays compared to other substrates .
Properties
Molecular Formula |
C35H40N6O11 |
|---|---|
Molecular Weight |
720.7 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C35H40N6O11/c1-20(2)30(40-33(47)27(17-22-9-15-26(42)16-10-22)39-35(49)52-19-23-7-5-4-6-8-23)34(48)36-21(3)31(45)38-28(18-29(43)44)32(46)37-24-11-13-25(14-12-24)41(50)51/h4-16,20-21,27-28,30,42H,17-19H2,1-3H3,(H,36,48)(H,37,46)(H,38,45)(H,39,49)(H,40,47)(H,43,44)/t21-,27-,28-,30-/m0/s1 |
InChI Key |
DYQRJLIEZNWNAJ-BGCOULCTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)
![[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate](/img/structure/B12369822.png)
![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B12369825.png)





![4-[5-[4-[(2-Methyl-5-propan-2-ylphenoxy)methyl]triazol-1-yl]pentoxy]chromen-2-one](/img/structure/B12369854.png)

